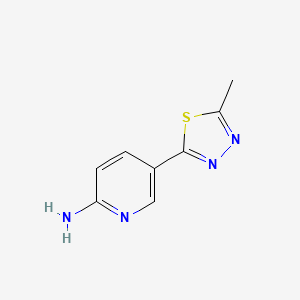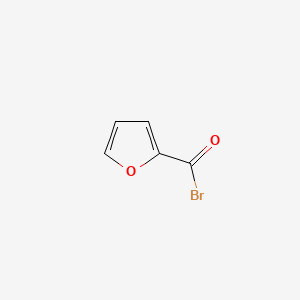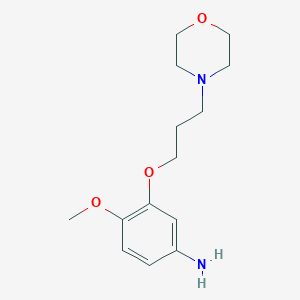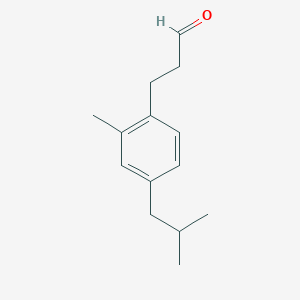
3-(4-Isobutyl-2-methylphenyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Isobutyl-2-methylphenyl)propanal, also known as Nympheal, is a chemical compound with the molecular formula C14H20O. It is a perfumery ingredient known for its floral aldehydic odor, reminiscent of linden blossom. This compound is considered a modern and more benign alternative to traditional perfumery ingredients like Lilial .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal involves several steps. One common method starts with the electrophilic bromination of 1-isobutyl-3-methylbenzene. The brominated product is then reacted with magnesium and dimethylformamide to yield the corresponding benzaldehyde. This benzaldehyde is subsequently reacted with ethyl vinyl ether and hydrogenated to produce the desired compound .
Industrial Production Methods
For industrial-scale production, continuous dehydrogenation of a mixture of 3- and 5-isobutyl-1-methylcyclohex-1-ene is used as a feedstock. Various routes, including carbonylation, Heck reaction, and Friedel–Crafts reaction, have been explored to introduce the propanal moiety .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Isobutyl-2-methylphenyl)propanal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Jones oxidation using chromium trioxide and sulfuric acid.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Bromination using bromine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Brominated aromatic compounds.
Applications De Recherche Scientifique
3-(4-Isobutyl-2-methylphenyl)propanal has various applications in scientific research:
Chemistry: Used as a model compound in studies of aromatic aldehydes.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Widely used in the fragrance industry as a perfumery ingredient.
Mécanisme D'action
The mechanism of action of 3-(4-Isobutyl-2-methylphenyl)propanal involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic floral odor. The molecular targets include olfactory receptor proteins, and the pathways involved are related to G-protein coupled receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lilial: Another perfumery ingredient with a floral aldehydic odor.
Bourgeonal: Known for its lily-of-the-valley scent.
3-(4-tert-Butylphenyl)-2-methylpropanoic acid: A carboxylic acid metabolite of a similar aromatic aldehyde
Uniqueness
3-(4-Isobutyl-2-methylphenyl)propanal is unique due to its linden blossom-like odor, which is considered more natural compared to other similar compounds. It also has a strategically placed methyl group in the 2-position, ensuring its biological safety and introducing a level of asymmetry that poses regiochemical challenges in its synthesis .
Propriétés
Numéro CAS |
1637294-12-2 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
3-[2-methyl-4-(2-methylpropyl)phenyl]propanal |
InChI |
InChI=1S/C14H20O/c1-11(2)9-13-6-7-14(5-4-8-15)12(3)10-13/h6-8,10-11H,4-5,9H2,1-3H3 |
Clé InChI |
UKZXPOJABTXLMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CC(C)C)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


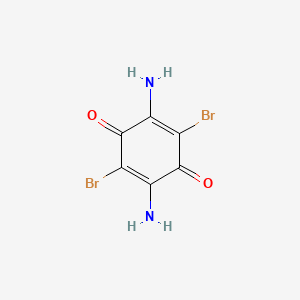
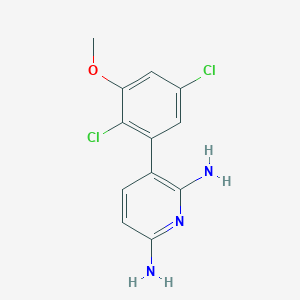


![Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid](/img/structure/B13988119.png)

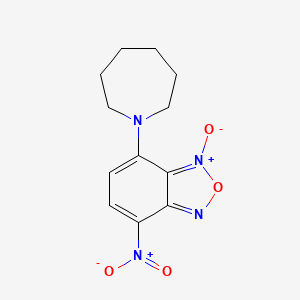


![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B13988159.png)
